6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
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Overview
Description
6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable amine under base-mediated conditions to form the pyrrolopyridine core.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 6-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Reduction: 6-amino-1H-pyrrolo[3,2-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to the ATP-binding site of FGFRs, this compound can block the downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar biological activities.
1H-pyrazolo[3,4-b]pyridine: A related compound with potential biomedical applications.
Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in the development of targeted cancer therapies.
Properties
Molecular Formula |
C8H7N3O |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c9-6-1-7-8(11-3-6)5(4-12)2-10-7/h1-4,10H,9H2 |
InChI Key |
HMKMSSJBRBWXAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C=O)N |
Origin of Product |
United States |
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